REACTION_CXSMILES
|
[C:1]([C:3]1[CH:22]=[CH:21][C:6]([O:7][CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[C:5]([F:23])[CH:4]=1)#[N:2].[ClH:24].CCOC(C)=O>>[F:23][C:5]1[CH:4]=[C:3]([CH:22]=[CH:21][C:6]=1[O:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:1]#[N:2].[ClH:24] |f:1.2|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C#N)C=CC1OC1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |